3-Hydroxypyridine-4-carbohydrazide
Description
Significance of Pyridine (B92270) Heterocycles in Medicinal and Organic Chemistry Research
The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the world of chemistry. rsc.orgajrconline.org Its presence is widespread, from vital natural products like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6) to a vast number of synthetic compounds. rsc.orgnih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because of its consistent appearance in a diverse array of FDA-approved drugs. rsc.orgrsc.org
The significance of the pyridine motif can be attributed to several key factors:
Physicochemical Properties: The nitrogen atom in the pyridine ring makes it a polar and ionizable molecule. ajrconline.orgenpress-publisher.com This characteristic can enhance the solubility and bioavailability of drug candidates, crucial parameters for therapeutic efficacy. ajrconline.orgenpress-publisher.com
Biochemical Interactions: The nitrogen atom acts as a hydrogen bond acceptor, allowing pyridine-containing molecules to form strong and specific interactions with biological targets like enzymes and receptors. nih.gov
Metabolic Stability: Strategic replacement of other aromatic rings (like a phenyl group) with a pyridine ring has been shown to improve the metabolic stability of drug molecules, a critical factor in drug design. nih.gov
Synthetic Versatility: In organic synthesis, pyridine and its derivatives are exceptionally versatile. They serve as reactants, starting materials, and precursors for a wide range of more complex molecular architectures, facilitating the creation of large libraries of compounds for screening. nih.govenpress-publisher.com
The broad utility of pyridine is evident in numerous therapeutic agents, including the anti-tuberculosis drug isoniazid (B1672263) and the anti-inflammatory piroxicam. nih.gov Researchers continue to explore novel pyridine-based frameworks, anticipating the discovery of new and potent agents for a variety of diseases. rsc.orgrsc.org
Role of the Hydrazide Functionality in Compound Design and Chemical Reactivity
The hydrazide functional group, characterized by the -CONHNH₂ moiety, is a highly valuable tool in chemical synthesis and medicinal chemistry. nih.govrjptonline.org It is recognized for its ability to serve as a precursor for a multitude of other organic compounds, making it a versatile building block for creating novel molecules. mdpi.commdpi.com
Key aspects of the hydrazide functionality include:
Reactivity: Hydrazides are reactive intermediates, most notably undergoing condensation reactions with aldehydes and ketones to form hydrazones. mdpi.com This reactivity allows for the straightforward synthesis of a wide array of derivatives.
Precursor to Heterocycles: The hydrazide group is a key synthon for constructing various five- and six-membered heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. mdpi.commdpi.com
Linking Unit: In complex molecule design, the hydrazide can act as a linker, connecting different pharmacophoric fragments to create hybrid compounds with potentially enhanced or novel biological activities. mdpi.com
Biological Significance: The hydrazide moiety itself is present in several biologically active compounds. rjptonline.org Derivatives containing this group have been investigated for a wide range of potential therapeutic applications. mdpi.com For instance, the well-known anti-tuberculosis drug isoniazid is a classic example of a pyridine carbohydrazide (B1668358). rjptonline.org
The combination of its synthetic accessibility and its role as a pharmacophore or a precursor to one makes the hydrazide group a focus of intense research for developing new compounds. nih.govmdpi.com
Overview of Research Perspectives on 3-Hydroxypyridine-4-carbohydrazide and its Structural Analogues
The compound this compound belongs to a class of compounds that has garnered interest primarily for its structural similarity to other well-studied chemical agents. The core structure, a 3-hydroxypyridine (B118123), is a known and effective metal chelator, particularly for iron. nih.gov
Research into structural analogues, specifically 3-hydroxypyridin-4-ones, highlights the potential of this heterocyclic system. These compounds are investigated for their ability to bind metal ions, a property that is crucial in various biological contexts. nih.gov Studies have synthesized series of these compounds and evaluated their physicochemical properties, such as hydrophobicity (measured by the partition coefficient, Kpart), and their biological effects. nih.gov
For example, research on a series of 3-hydroxypyridin-4-one analogues demonstrated a correlation between their structure and cytotoxic activity. The introduction of more hydrophobic functional groups onto the pyridine ring nitrogen generally resulted in higher cytotoxicity. nih.gov This suggests that modifications to the core pyridine structure can systematically tune the biological properties of the molecule.
While direct and extensive research on this compound itself is not as widely published as for its pyridinone analogues, its structure represents a confluence of two important chemical motifs: the metal-chelating 3-hydroxypyridine core and the versatile hydrazide functional group. This combination suggests potential for further investigation, for instance, as a precursor for more complex hydrazone derivatives or as a chelating agent in its own right. Future research could explore the synthesis of its derivatives and screen them for various biological activities, leveraging the known properties of both the pyridine and hydrazide components.
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-hydroxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-3-5(4)10/h1-3,10H,7H2,(H,9,11) |
InChI Key |
IHBBOYJXQWWHPA-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C(=O)NN)O |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypyridine 4 Carbohydrazide and Its Derivatives
Strategies for the Construction of the Pyridine (B92270) Core
The formation of the 3-hydroxypyridine (B118123) scaffold is a critical step and can be achieved through either building the ring system from acyclic precursors (de novo synthesis) or by modifying an existing pyridine ring.
De Novo Synthetic Routes to 3-Hydroxypyridines
De novo synthesis offers a high degree of flexibility in introducing various substituents to the pyridine ring. These methods construct the heterocyclic ring from simpler, non-cyclic starting materials.
One notable approach involves the hetero-Diels-Alder reaction. acs.org This method utilizes silylated enol-oximes and alkynes to produce 2,5,6-trisubstituted 3-hydroxypyridines in a single step with high yields. acs.org The use of alkynyl ketones as dienophiles in this reaction leads to exceptional regioselectivity, favoring the formation of the 6-isomer. acs.org
Another powerful de novo strategy is the "anti-Wacker"-type cyclization. proquest.commdpi.comresearchgate.net This palladium-catalyzed process involves the anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. proquest.commdpi.comresearchgate.net The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, followed by elimination to yield the desired polysubstituted 3-hydroxypyridines. proquest.commdpi.comresearchgate.net This method is advantageous for its ability to generate diverse substitution patterns. mdpi.com
| De Novo Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |
| Hetero-Diels-Alder Reaction | Silylated enol-oximes, Alkynes | Not specified | One-pot synthesis, High yields, Good regioselectivity with alkynyl ketones | acs.org |
| "Anti-Wacker"-Type Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids | Pd(0) catalyst | Produces polysubstituted 3-hydroxypyridines, Diversity-oriented | proquest.commdpi.comresearchgate.net |
Modification and Functionalization of Pre-existing Pyridine Rings
An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is often more direct but can be challenging due to the inherent reactivity of the pyridine nucleus. The electron-deficient nature of the pyridine ring makes it less reactive towards certain substitutions. nih.gov
Direct C-H functionalization of pyridines is an area of active research, aiming to install functional groups at specific positions. rsc.org For instance, palladium-catalyzed C-H activation using a phenanthroline ligand has been developed for the C3-arylation of pyridine. nih.gov Furthermore, photochemical valence isomerization of pyridine N-oxides provides a metal-free method for the selective C3-hydroxylation of pyridines. acs.org This process involves the irradiation of pyridine N-oxides to form an oxaziridine (B8769555) intermediate, which then rearranges to the 3-hydroxypyridine. acs.org
Neighboring group assistance can also be employed for the regioselective functionalization of 3-hydroxypyridine carboxylates. nih.gov This strategy allows for mild and efficient hydrolysis, transesterification, and aminolysis of ester groups on the pyridine ring. nih.gov
| Functionalization Method | Starting Material | Reagents/Conditions | Key Features | Reference |
| C3-Arylation | Pyridine | Palladium catalyst, Phenanthroline ligand | Direct C-H activation | nih.gov |
| C3-Hydroxylation | Pyridine N-oxide | Photochemical irradiation | Metal-free, Selective for C3 position | acs.org |
| Regioselective Ester Functionalization | 3-Hydroxypyridine carboxylates | Neighboring group assistance | Mild conditions for hydrolysis, transesterification, and aminolysis | nih.gov |
Approaches from Furfural (B47365) and 3-Chloropyridine (B48278)
Readily available starting materials like furfural and 3-chloropyridine also serve as precursors for the synthesis of 3-hydroxypyridines.
Furfural, a bio-based chemical, can be converted to 3-hydroxypyridines. researchgate.net One method involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. researchgate.net Another process describes the preparation of 2-amino-3-hydroxypyridine (B21099) from furfural by a ring-opening reaction with chlorine gas, followed by reaction with an ammonia (B1221849) sulfamate (B1201201) solution and subsequent hydrolysis. patsnap.com Derivatives of 3-hydroxypyrid-2-ones have also been prepared from furfural under simple reaction conditions. nih.gov
The synthesis of 3-hydroxypyridine from 3-chloropyridine typically involves hydrolysis. google.com This can be achieved by heating 3-chloropyridine with a basic hydroxide (B78521) in a suitable solvent. google.com
Introduction and Functionalization of the Carbohydrazide (B1668358) Moiety
Once the 3-hydroxypyridine core is established, the next crucial step is the introduction and potential further functionalization of the carbohydrazide moiety at the 4-position.
Condensation Reactions for Hydrazide Formation
The formation of the hydrazide group is commonly achieved through a condensation reaction. numberanalytics.com This typically involves the reaction of a carboxylic acid or its derivative (such as an ester) with hydrazine (B178648) hydrate. researchgate.netresearchgate.net The reaction is often carried out under acidic or basic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon. researchgate.net For instance, the synthesis of hydrazide-hydrazone derivatives can be initiated by the condensation of a starting material like isatin (B1672199) with a carboxylic acid hydrazide. researchgate.net These reactions are generally straightforward and high-yielding. numberanalytics.comresearchgate.net
The resulting hydrazide can then undergo further condensation with a carbonyl compound (an aldehyde or ketone) to form a hydrazone, which is a common derivative of carbohydrazides. numberanalytics.comresearchgate.net
| Reaction | Reactants | Conditions | Product | Reference |
| Hydrazide Formation | Carboxylic acid/ester, Hydrazine hydrate | Acidic or basic catalysis | Carbohydrazide | researchgate.netresearchgate.net |
| Hydrazone Formation | Carbohydrazide, Aldehyde/Ketone | Typically acidic catalysis | Hydrazone | numberanalytics.comresearchgate.net |
Multi-Component Reactions (MCRs) in Pyridazinone-Carbohydrazide Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic structures, including those containing pyridazinone and carbohydrazide functionalities. MCRs allow for the formation of multiple bonds in a single synthetic operation from three or more starting materials, offering high atom economy and procedural simplicity. nih.gov
For example, the synthesis of pyrazolo-pyranopyrimidine-diones has been achieved through four-component reactions involving hydrazine, aryl aldehydes, barbituric acid, and ethyl acetoacetate. nih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. nih.gov While not directly synthesizing 3-hydroxypyridine-4-carbohydrazide, these MCRs demonstrate the potential for constructing complex heterocyclic systems that incorporate a hydrazide or a related moiety in a highly efficient manner. The principles of MCRs could be adapted to design novel synthetic routes towards derivatives of this compound.
Derivatization Strategies for Structural Modification
The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. Key strategies include the formation of Schiff bases and modifications to the linker region and surface recognition groups.
Formation of Schiff Base Derivatives
The reaction of the hydrazide moiety of this compound with various aldehydes and ketones is a common and straightforward method to generate a wide array of Schiff base derivatives. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, to yield the corresponding imine.
The versatility of this approach lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, which allows for the introduction of diverse substituents. cmjpublishers.com These substituents can modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn can influence the compound's biological activity. For instance, the reaction of pyridine-4-carbohydrazide with substituted aldehydes has been used to create a library of compounds with varying R groups on a phenyl ring. cmjpublishers.com These modifications are intended to explore the impact of different substituents on the biological profile of the parent molecule. cmjpublishers.com
The general scheme for the formation of Schiff bases from a carbohydrazide is depicted below:
Scheme 1: General synthesis of Schiff bases from a carbohydrazide and an aldehyde/ketone.
Studies have shown that the introduction of different aromatic and heteroaromatic aldehydes to form Schiff bases with pyridine-4-carbaldehyde can lead to compounds with a range of biological properties. researchgate.net The characterization of these derivatives is typically achieved through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. researchgate.net
Linker Region and Surface Recognition Group Modifications
Beyond simple Schiff base formation, more complex structural modifications can be achieved by altering the linker region and introducing specific surface recognition groups. These modifications are crucial for optimizing the interaction of the molecule with its biological target.
Surface recognition groups are specific functionalities designed to interact with particular residues or domains of a biological target. The strategic placement of these groups can enhance binding affinity and selectivity. While specific examples directly pertaining to this compound are not detailed in the provided search results, the general principles of medicinal chemistry suggest that modifications such as the introduction of hydrogen bond donors and acceptors, charged groups, or hydrophobic moieties would be key strategies.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and one-pot protocols are two such approaches that have been successfully applied to the synthesis of heterocyclic compounds, including derivatives of pyridine carbohydrazides.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully employed in the synthesis of various heterocyclic compounds, including derivatives of 3-hydroxypyridine. researchgate.neteurekaselect.com
For example, the rapid microwave-assisted preparation of 3-substituted 2-iminopyrido[2,3-e] cmjpublishers.comresearchgate.netoxazin-4-ones from 3-hydroxy-pyridine-2-carboxylic acid hydrazides has been reported. researchgate.net This demonstrates the utility of microwave irradiation in facilitating the synthesis of complex heterocyclic systems derived from hydroxypyridine scaffolds. In another instance, microwave irradiation was used for the decarboxylative condensation of substituted isatins with cyanoacetic acid to produce 3-hydroxy-2-oxindoles with high yields in short reaction times (5–10 minutes). mdpi.com The synthesis of quinazolin-4[3H]-one derivatives has also been achieved using microwave irradiation in a one-pot, four-component reaction. researchgate.net
The general advantages of microwave-assisted synthesis include:
Rapid reaction rates: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and efficient heating.
Higher yields: The reduction in reaction time and improved control over reaction conditions can often lead to higher product yields.
Improved purity: Faster reactions can minimize the formation of byproducts.
A representative example of a microwave-assisted synthesis is the preparation of 1,3,4-oxadiazole (B1194373) derivatives from isoniazid (B1672263) (pyridine-4-carbohydrazide). nih.gov In this procedure, a mixture of isoniazid and an aromatic aldehyde in the presence of a few drops of DMF is subjected to microwave irradiation, leading to the formation of the corresponding Schiff base, which is then cyclized to the oxadiazole. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Input | Indirect heating of the vessel | Direct heating of the reactants and solvent |
| Temperature Gradient | Non-uniform | More uniform |
| Yields | Often lower | Often higher |
| Side Reactions | More prevalent | Minimized |
One-Pot Synthetic Protocols
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov These protocols are highly desirable in modern organic synthesis.
The synthesis of polysubstituted pyridines has been achieved through a one-pot, three-component cyclocondensation process. core.ac.uk While not directly starting from this compound, this demonstrates the feasibility of multi-component reactions for constructing the pyridine core.
A more relevant example is the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. mdpi.comnih.gov This protocol involves the in-situ generation of N-acyldiazenes from acylhydrazides via aerobic oxidation, followed by a cycloaddition reaction with allenoates. mdpi.comnih.gov This approach avoids the need to handle potentially unstable N-acyldiazene intermediates. The practicality of this method has been demonstrated through the synthesis of a variety of 1,3,4-oxadiazines in good to high yields. mdpi.com
The development of such one-pot procedures for the direct functionalization of this compound would represent a significant advancement in the synthesis of its derivatives, streamlining the process and making it more amenable to large-scale production. The preparation of 3-hydroxypyridine itself can be achieved through methods such as the hydrolysis of 3-chloropyridine under basic conditions. google.com
Advanced Spectroscopic and Structural Characterization of 3 Hydroxypyridine 4 Carbohydrazide Compounds
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 3-Hydroxypyridine-4-carbohydrazide by analyzing the vibrations of its constituent atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For analogous compounds like 3-methypyridine-4-carbohydrazide, distinct peaks are observed that confirm the presence of the hydrazide and hydroxypyridine moieties. researchgate.net The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the hydrazide group are expected in the 3300-3400 cm⁻¹ range. The C=O (amide I) stretching vibration is a strong, prominent band usually found around 1640-1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring are observed in the 1400-1600 cm⁻¹ region, while C-N stretching bands appear between 1200 and 1350 cm⁻¹. rsc.orgresearchgate.net The presence of these key bands provides definitive evidence for the compound's structure.
Table 1: Characteristic FT-IR Bands for this compound Analogs
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Pyridine -OH | 3200-3600 (broad) |
| N-H Stretch | Hydrazide (-NHNH₂) | 3300-3400 |
| C=O Stretch (Amide I) | Carbohydrazide (B1668358) (-CONH) | 1640-1680 |
| C=C, C=N Stretch | Pyridine Ring | 1400-1600 |
| C-N Stretch | Carbohydrazide/Pyridine | 1200-1350 |
Raman Spectroscopy and its Complementarity with Computational Studies
Raman spectroscopy serves as a valuable counterpart to FT-IR, providing information on non-polar bonds and symmetric vibrations. For pyridine and its derivatives, the most intense Raman bands are typically associated with the ring breathing modes, observed around 1000 and 1030 cm⁻¹. researchgate.net The C=O stretching vibration also gives a characteristic Raman signal. ojp.gov
The utility of Raman spectroscopy is significantly enhanced when combined with computational methods like Density Functional Theory (DFT). arxiv.org Theoretical calculations can predict the vibrational frequencies and intensities of the Raman-active modes for this compound. By comparing the experimental Raman spectrum with the computationally generated one, a detailed and accurate assignment of the observed bands can be achieved. This synergy is crucial for confirming the molecular structure and understanding the vibrational dynamics of the molecule, including subtle shifts caused by intermolecular interactions or changes in conformation. ojp.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution, providing detailed information about the chemical environment of each proton, carbon, and nitrogen atom.
One-Dimensional (1D) NMR (¹H, ¹³C) Analysis
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the hydrazide group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm). amazonaws.com The protons of the -NH and -NH₂ groups of the hydrazide moiety would appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature. The phenolic -OH proton also gives a signal that can vary in position depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon (C=O) of the hydrazide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the hydroxyl group (C-3) and the carbon attached to the carbohydrazide group (C-4) being significantly influenced by these substituents. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
|---|---|---|---|
| Aromatic CH | H-2, H-5, H-6 | 7.0 - 8.5 | 120 - 150 |
| Aromatic C-OH | C-3 | - | 150 - 160 |
| Aromatic C-CONHNH₂ | C-4 | - | 135 - 145 |
| Carbonyl C=O | - | - | 160 - 170 |
| Hydroxyl OH | - | Variable (e.g., 9.0 - 11.0) | - |
| Hydrazide NH, NH₂ | - | Variable (e.g., 4.5, 9.5) | - |
Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. youtube.com
Isotopic NMR (e.g., ¹⁵N, ¹⁷O) for Protonation Site and Tautomerism Studies
Isotopic NMR, particularly using ¹⁵N and ¹⁷O, offers powerful tools for investigating subtle structural details like protonation sites and tautomeric equilibria, although it often requires isotopic enrichment due to the low natural abundance of these isotopes. researchgate.net
Compound Names Mentioned
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of novel compounds. For derivatives of this compound, such as (Z)-N′-(4-methoxybenzylidene)benzohydrazide, mass spectrometry confirms the molecular structure by identifying the molecular ion peak (M+). mdpi.com This technique provides definitive evidence of the compound's formation and molecular mass.
The fragmentation pattern observed in the mass spectrum offers insight into the compound's structure and the relative stability of its constituent parts. Common fragmentation pathways for hydrazide derivatives involve the cleavage of the amide and hydrazone bonds, leading to characteristic fragment ions that can be identified and mapped to the molecule's structure.
Table 1: Illustrative Mass Spectrometry Data for a Hydrazide Derivative This table is illustrative of typical data obtained for related hydrazide compounds.
| Ion Type | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| Molecular Ion [M]+ | Varies | Intact Molecule |
| Fragment 1 | Varies | Corresponds to the pyridine moiety |
| Fragment 2 | Varies | Corresponds to the substituted phenyl ring |
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Vis spectroscopy, is employed to investigate the electronic transitions within a molecule and its interactions with other chemical species.
The electronic absorption spectra of pyridine-carbohydrazide derivatives are characterized by absorption bands in the UV-Vis region, which arise from electronic transitions between different molecular orbitals. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy one. libretexts.org
For compounds containing aromatic rings and functional groups with lone pairs of electrons, such as the carbonyl and amine groups in this compound, two primary types of transitions are observed:
π→π transitions:* These high-energy transitions occur in conjugated systems, like the pyridine ring, and typically result in strong absorption bands at shorter wavelengths. masterorganicchemistry.com
n→π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from oxygen or nitrogen atoms) to an antibonding π* orbital. masterorganicchemistry.com These transitions result in weaker absorption bands at longer wavelengths. masterorganicchemistry.com
Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate absorption spectra and help assign the observed experimental bands to specific electronic transitions. nih.gov For example, studies on related hydrazone complexes show characteristic absorption bands that are assigned to these intra-ligand transitions. mdpi.com
Table 2: Typical UV-Vis Absorption Data for Pyridine-Carbohydrazide Derivatives
| Derivative Type | Wavelength (λmax, nm) | Transition Type | Reference |
|---|---|---|---|
| Pyridine-4-carbohydrazide Schiff Base | ~270-350 | π→π* | cmjpublishers.com |
UV-Vis absorption titration is a powerful technique to study the non-covalent interactions between a ligand, such as a this compound derivative, and a biological target like DNA or a protein. mdpi.com This method monitors changes in the ligand's UV-Vis spectrum upon the incremental addition of the target molecule. mdpi.com
When a ligand binds to its target, changes in the absorption intensity (hyperchromism or hypochromism) and/or shifts in the wavelength of maximum absorbance (red or blue shift) are observed. These spectral changes indicate that the ligand's electronic environment has been altered due to the interaction.
Studies on pyridine-4-carbohydrazide Schiff base derivatives have used this technique to investigate their binding to DNA. cmjpublishers.com The observed changes in the spectra upon addition of DNA confirmed that the compounds interact with the DNA molecule. cmjpublishers.com From this data, the binding constant (Kb), which quantifies the strength of the ligand-target interaction, can be calculated. cmjpublishers.com For several pyridine-4-carbohydrazide derivatives, binding constants in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹ have been reported, indicating a strong and spontaneous interaction with DNA. cmjpublishers.com
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Table 3: Crystallographic Data for N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₃N₃O₃ | nih.gov |
| Molecular Weight | 271.27 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | |
| a (Å) | 14.8543 (10) | nih.gov |
| b (Å) | 12.4943 (9) | nih.gov |
| c (Å) | 7.7162 (5) | nih.gov |
| β (°) | 116.716 (2) | nih.gov |
| Volume (ų) | 1279.20 (15) | nih.gov |
Computational Chemistry and in Silico Modeling of 3 Hydroxypyridine 4 Carbohydrazide Systems
Quantum Chemical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure of many-body systems, including molecules of pharmaceutical interest. It is employed to predict a wide array of properties of 3-Hydroxypyridine-4-carbohydrazide and its analogs.
Geometry Optimization and Energy Conformation Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 3-hydroxypyridine-4-one, DFT has been used to optimize their structures. bhu.ac.inirjweb.com For instance, in a study of N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide, the pyridine (B92270) and benzene (B151609) rings were found to be planar, with a dihedral angle of 15.17 (11)° between them. nih.gov The stability of different conformers, which are various spatial arrangements of a molecule that can be interconverted by rotation about single bonds, can also be assessed. DFT calculations have shown that for some nucleoside derivatives, different conformers can exist with low energy barriers between them. researchgate.net This type of analysis is crucial as the conformation of a molecule can significantly influence its biological activity.
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Pyridine-Benzene) | 15.17 (11)° | nih.gov |
| C=O Bond Length | 1.2336 Å | bhu.ac.in |
| C-N Bond Length | 1.4696 Å (ortho-nitro) | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. For various carbohydrazide (B1668358) derivatives, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.gov In one study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, providing insight into its chemical reactivity. irjweb.com
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include the electrophilicity index (ω), which measures the ability of a species to accept electrons, and chemical hardness (η), which quantifies the resistance to change in electron distribution. irjweb.com These descriptors provide a quantitative measure of the reactivity of molecules like this compound derivatives and are valuable in predicting their behavior in chemical reactions. irjweb.com
| Descriptor | Value (eV) | Reference |
|---|---|---|
| EHOMO | -6.2967 | irjweb.com |
| ELUMO | -1.8096 | irjweb.com |
| Energy Gap (ΔE) | 4.4871 | irjweb.com |
Prediction of Spectroscopic Properties (e.g., IR Frequencies, UV-Vis Spectra, Raman Scattering)
DFT calculations can accurately predict various spectroscopic properties. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimentally observed vibrational frequencies. researchgate.netlongdom.orgnih.gov For instance, in the study of (E)-N'-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate, DFT was used to investigate the vibrational frequencies. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govnih.gov These computational predictions are invaluable for interpreting experimental spectroscopic data and confirming the structure of newly synthesized compounds. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Identification of Key Binding Residues and Interaction Motifs (e.g., Hydrogen Bonding, Aromatic Stacking)
The interaction of this compound derivatives with their biological targets is governed by a variety of non-covalent forces. Molecular docking and crystal structure analysis of related compounds have revealed the critical roles of hydrogen bonding and aromatic stacking in achieving stable binding.
Hydrogen Bonding: Crystal structure analyses of compounds containing the pyridine-4-carbohydrazide scaffold demonstrate the prevalence of hydrogen bonds. For instance, in N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide, both intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds are observed, which stabilize the crystal lattice. nih.gov Similarly, other derivatives show intramolecular O—H⋯N hydrogen bonding. researchgate.net In interactions with enzyme active sites, the hydrazide moiety and the pyridine ring's nitrogen and hydroxyl groups are prime candidates for forming specific hydrogen bonds with amino acid residues. Molecular docking studies on carbohydrazide derivatives have confirmed that the NH group of the carbohydrazone can form hydrogen bonds with amino acids within the active site of enzymes like dipeptidyl peptidase-4 (DPP-IV). mdpi.com
Key Binding Residues: While specific binding residues depend on the target protein, studies on enzymes inhibited by similar heterocyclic compounds provide valuable insights. For example, in studies of 4-hydroxyphenylpyruvate dioxygenase (hHPPD) inhibitors, key amino acid residues contributing significantly to binding affinity were identified as Ser226, Asn241, Gln265, Phe336, Phe359, and Phe364. nih.gov The presence of aromatic residues like Phenylalanine (Phe) suggests the importance of aromatic stacking interactions, while residues like Serine (Ser), Asparagine (Asn), and Glutamine (Gln) can act as hydrogen bond donors or acceptors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time, offering a dynamic picture that complements the static views from molecular docking. For the this compound system, MD simulations are employed to assess the stability of the ligand-receptor complex and to understand its dynamic behavior.
These simulations can confirm the binding modes predicted by docking and evaluate their stability. nih.gov By calculating the binding free energy, MD simulations can quantify the strength of the interaction, with studies on related inhibitors showing that van der Waals forces are often the main driver for complex formation. nih.gov The simulations track the positions of all atoms over nanoseconds, revealing how the ligand settles into the binding pocket, the persistence of key hydrogen bonds, and the conformational changes in both the ligand and the protein. This information is crucial for understanding the thermodynamic stability of the complex and for rationally designing derivatives with improved binding affinity and residence time at the target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying the physicochemical properties that govern activity, QSAR models can predict the efficacy of novel, unsynthesized compounds and guide the design of more potent derivatives. mdpi.comnih.gov
For derivatives of the 3-hydroxypyridine (B118123) scaffold, QSAR studies have successfully correlated various structural parameters with biological activities, particularly antimicrobial effects. The correlation between a compound's structure and its activity is fundamental to understanding its biological interactions. mdpi.com
Key findings from these studies indicate:
Topological Parameters: These descriptors, which quantify aspects of molecular shape and connectivity, have been shown to play a significant role in the antimicrobial activity of 3-hydroxypyridine-4-one derivatives against S. aureus and C. albicans. mdpi.comnih.gov
Lipophilicity (LogP): This parameter, which measures a compound's hydrophobicity, is critical for its ability to cross cell membranes and reach its target. mdpi.com In many series of compounds, lipophilicity is a key determinant of biological activity. nih.gov For related 4-pyridone derivatives, the partition coefficient was found to be a key descriptor for explaining antimalarial activity. nih.gov
Electronic Properties: The distribution of charge within the molecule, described by parameters like electronic potential and dipole moment, influences how the molecule interacts with its biological target. nih.gov
Steric and Quantum Chemical Properties: Parameters such as molecular volume (V), surface area (SA), molar refractivity, and hydration energy (HE) also contribute to the QSAR models and help explain the observed biological activities. nih.govmdpi.com
To build robust QSAR models, various chemometric tools are employed to handle the large number of calculated molecular descriptors and find the most relevant ones. researchgate.net For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, a comprehensive QSAR analysis utilized several of these methods to link structural parameters to antimicrobial activity. mdpi.comnih.gov
The primary tools used were:
Factor Analysis-based Multiple Linear Regression (FA-MLR)
Principal Component Regression (PCR)
Genetic Algorithm-Partial Least Squares (GA-PLS)
Among these, the GA-PLS method was reported to provide superior results. The most significant QSAR model developed using GA-PLS demonstrated strong predictive power, as detailed in the table below. mdpi.comnih.gov
| Organism | Variance Explained (pIC50) | Variance Predicted (pIC50) | Reference |
|---|---|---|---|
| S. aureus | 96% | 91% | mdpi.com, nih.gov |
| C. albicans | 91% | 87% | mdpi.com, nih.gov |
These results underscore the ability of advanced chemometric tools to build highly predictive models for guiding the synthesis of new antimicrobial agents based on the 3-hydroxypyridine scaffold. mdpi.com
In Silico Screening and Lead Compound Prioritization
In silico screening, also known as virtual screening, leverages computational techniques to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. cmjpublishers.com This approach, often part of computer-aided drug design (CADD), allows researchers to prioritize a smaller, more promising subset of compounds for expensive and time-consuming experimental validation. cmjpublishers.com
For scaffolds like this compound, computational strategies are employed at every stage of the discovery process. cmjpublishers.com By designing derivatives based on this core structure, researchers can perform in silico predictions of their physicochemical properties, bioactivity profiles, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics before any synthesis is undertaken. cmjpublishers.comnih.gov
This process leads to the identification of "hits" which can then be developed into "leads." For example, through screening and in vitro evaluation of 3-hydroxypyridine-4-one derivatives, one compound (bearing a 4-OH-3-OCH3 substitution) was identified as a promising tyrosinase inhibitor and deemed a promising lead compound for further studies. nih.gov The process of lead optimization involves iterative cycles of design, guided by structure-based design and QSAR models, to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a candidate for preclinical development. nih.govnih.gov
Coordination Chemistry of 3 Hydroxypyridine 4 Carbohydrazide As a Ligand
Ligand Design Principles and Chelation Properties
3-Hydroxypyridine-4-carbohydrazide is a derivative of the 3-hydroxypyridin-4-one (HPO) class of chelators. The design of these ligands is centered on their ability to form stable, high-affinity complexes, particularly with hard metal ions like Fe(III). researchgate.netrsc.org The key structural features contributing to their chelation properties include the 3-hydroxy and 4-keto groups, which create a bidentate binding site for metal ions. nih.govubc.ca The presence of the carbohydrazide (B1668358) moiety at the 4-position introduces additional donor atoms (nitrogen and oxygen), potentially allowing for different coordination modes and the formation of polynuclear complexes.
The effectiveness of a chelator is often quantified by its pM value, which represents the negative logarithm of the free metal ion concentration at a specific pH and ligand concentration. For iron chelators, a high pFe³⁺ value indicates a high affinity for iron(III). researchgate.net Modifications to the basic HPO structure, such as the introduction of different substituents, can significantly influence properties like lipophilicity, which in turn affects the ligand's ability to cross cell membranes. nih.gov The design of multidentate ligands based on the HPO scaffold, such as hexadentate chelators, aims to further enhance the stability and selectivity for specific metal ions by creating a more encapsulating coordination environment. researchgate.netrsc.org
The chelation properties of 3-hydroxypyridin-4-ones are not limited to iron. They have also been shown to form stable complexes with other metal ions, including copper(II). nih.gov The competition between different metal ions for the ligand is an important consideration in biological systems where multiple essential metals are present. nih.gov
Key Chelation Properties of 3-Hydroxypyridin-4-one Analogs:
| Property | Description | Reference |
| High Affinity for Fe(III) | Forms highly stable complexes with iron(III), characterized by high pFe³⁺ values. | researchgate.net |
| Bidentate Coordination | The 3-hydroxy and 4-keto groups provide a primary bidentate binding site. | nih.govubc.ca |
| Tunable Lipophilicity | Modifications to the pyridinone ring can alter the ligand's solubility and membrane permeability. | nih.gov |
| Multidentate Potential | Can be incorporated into larger structures to create ligands with higher denticity for enhanced stability. | rsc.org |
| Versatile Metal Binding | Capable of coordinating with various metal ions, including Cu(II). | nih.gov |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its parent compounds, 3-hydroxypyridin-4-ones, has been extensively explored with a range of transition metals.
Complexes of 3-hydroxypyridin-4-one-based ligands have been successfully synthesized with several transition metals. For instance, rhenium (Re) and technetium (Tc) complexes of the type [M(CO)₃]⁺ (where M = Re, ⁹⁹ᵐTc, ¹⁸⁶Re) have been prepared using 3-hydroxy-4-pyridinone ligands. nih.govubc.ca These syntheses often involve reacting the ligand with a suitable metal precursor, such as [M(CO)₃(H₂O)₃]⁺. nih.gov
Iron(III) complexes are of particular interest due to the potential applications of these ligands as iron chelators. researchgate.netscholaris.ca The reaction of 3-hydroxypyridin-4-one derivatives with iron(III) salts typically yields stable complexes. rsc.orgscholaris.canih.gov Similarly, copper(II) complexes have been synthesized and structurally characterized, revealing a 2:1 ligand-to-metal ratio in some cases. nih.govresearchgate.net Studies have also reported the synthesis of manganese(II) complexes with related pyridine-based ligands. nih.govresearchgate.net
A variety of spectroscopic and analytical techniques are employed to characterize the resulting metal-ligand complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups, such as the C=O and O-H stretching bands of the hydroxypyridinone ring, provide evidence of complex formation. scholaris.cacore.ac.uk
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes and can be utilized to determine the stoichiometry of the complexes in solution through spectrophotometric titrations. rsc.orgscholaris.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligands and their diamagnetic metal complexes in solution. scholaris.cacore.ac.uk For paramagnetic complexes, NMR can provide information about the magnetic properties and the environment around the metal center.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their composition. nih.govnih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the synthesized complexes, which is used to verify their empirical formula. nih.govnih.gov
Magnetic Susceptibility: Magnetic susceptibility measurements help in determining the magnetic moment of the complexes, which provides information about the oxidation state and spin state of the central metal ion. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) and Mn(II), EPR spectroscopy provides detailed information about the coordination environment and the nature of the metal-ligand bonding. nih.gov
Spectroscopic Data for a Representative Cu(II) Complex of a Thiocarbohydrazone Ligand: core.ac.uk
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in C=N and C-O phenolic bands | Coordination of azomethine nitrogen and phenolic oxygen |
| Electronic Spectroscopy | Bands in the visible region | d-d transitions of the Cu(II) ion |
| ¹H NMR (of ligand) | Signals for NH, OH, and aromatic protons | Confirms the structure of the free ligand |
Investigation of Coordination Modes and Structural Geometries
The coordination modes of this compound and related ligands are diverse. The primary coordination typically occurs through the deprotonated hydroxyl group and the carbonyl oxygen of the pyridinone ring, forming a stable five-membered chelate ring. nih.govubc.canih.gov This bidentate coordination is a common feature in many of the reported metal complexes. nih.govubc.ca
The carbohydrazide moiety introduces additional potential donor sites. The nitrogen atoms of the hydrazide group and the carbonyl oxygen can also participate in coordination, leading to different structural possibilities. Depending on the metal ion, the reaction conditions, and the ligand-to-metal ratio, these ligands can act as bidentate, tridentate, or even bridging ligands, facilitating the formation of polynuclear complexes.
The resulting structural geometries of the metal complexes vary. For example, copper(II) complexes with 3-hydroxypyridin-4-one derivatives have been shown to adopt a square planar geometry. nih.govcore.ac.uk Octahedral geometries are also common, particularly for iron(III) and other transition metal ions where the coordination sphere is completed by other ligands or solvent molecules. researchgate.netresearchgate.net X-ray crystallography is the definitive method for determining the solid-state structure and confirming the coordination modes and geometries of these complexes. nih.govnih.gov
Stability and Reactivity Studies of Metal-Ligand Complexes
The stability of metal-ligand complexes is a critical aspect of their coordination chemistry. The stability constants of 3-hydroxypyridin-4-one complexes, particularly with iron(III), are generally high, indicating a strong binding affinity. rsc.orgnih.gov For example, the logarithm of the stability constant (log β₃) for the Fe(III) complex of 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione was found to be 36.7. nih.gov
The stability of these complexes can be influenced by factors such as pH and the presence of competing ligands. nih.govnih.gov For instance, stability challenges with technetium-99m labeled complexes in the presence of excess cysteine and histidine have demonstrated their stability over extended periods. nih.gov
The reactivity of these complexes is also an area of active research. The displacement of one metal ion by another can occur, as demonstrated by the displacement of Fe³⁺ from its complex by Cu²⁺ under certain conditions. nih.gov The redox properties of the metal complexes are also important, as some applications may involve changes in the oxidation state of the central metal ion.
Research Applications of this compound Metal Complexes
The versatile coordination chemistry of this compound and its parent compounds has led to their investigation in a wide range of research applications. Their strong iron-chelating properties make them promising candidates for the treatment of iron overload disorders. researchgate.netnih.govresearchgate.net
The ability to form stable complexes with radiometals like technetium-99m and rhenium-186 (B1221839) has opened up avenues for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. nih.govubc.ca Furthermore, metal complexes of hydroxypyridinones have been explored for their potential as anticancer, antidiabetic, and antibacterial agents. researchgate.netresearchgate.net The coordination of these ligands to ruthenium has also been investigated for developing new metal-based drugs with specific anticancer properties. rsc.org
Mechanistic Studies of Biological Activities of 3 Hydroxypyridine 4 Carbohydrazide and Its Derivatives
Mechanistic Studies of Enzymatic Inhibition
The unique structural features of 3-hydroxypyridine-4-carbohydrazide derivatives allow them to interact with and inhibit a range of enzymes, playing a crucial role in their biological activities.
Tyrosinase Enzyme Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. The ability of this compound derivatives to inhibit this enzyme is a focal point of research for applications in conditions related to hyperpigmentation.
The primary mechanism of tyrosinase inhibition by these compounds involves their ability to chelate the copper ions within the active site of the enzyme. The 3-hydroxy-4-keto moiety in the pyridine (B92270) ring is a critical pharmacophore that facilitates this chelation, thereby inactivating the enzyme. Kinetic studies have revealed that many derivatives of this compound act as competitive inhibitors of tyrosinase. This competitive inhibition arises from the structural similarity of the hydroxypyridine core to the natural substrates of the enzyme, such as L-DOPA.
Molecular docking studies have provided further insights into the binding interactions. For instance, certain 3-hydroxypyridine-4-one benzyl-hydrazide derivatives have been shown to interact with key amino acid residues in the tyrosinase active site, such as His85 and His244, through hydrogen bonding. Additionally, the hydroxyl group on the pyridine ring can form hydrogen bonds with residues like Asn81 and Cys83, further stabilizing the enzyme-inhibitor complex.
Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridine (B118123) Derivatives
| Compound | IC₅₀ (µM) | Inhibition Type | Key Interactions |
|---|---|---|---|
| 3-Hydroxypyridine-4-one benzyl-hydrazide derivative (6i) | 25.29 | Competitive | Hydrogen bonding with His85, His244, Asn81, Cys83 |
| Kojic Acid (Reference) | 22.0 | Competitive | Copper chelation |
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. The inhibition of HDACs is a promising strategy in cancer therapy. Derivatives of 3-hydroxypyridine have emerged as potential HDAC inhibitors.
The mechanism of HDAC inhibition by small molecules typically involves a pharmacophore model consisting of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. The ZBG is crucial as it coordinates with the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. Research has identified 3-hydroxypyridin-2-thione (3HPT), a derivative of the 3-hydroxypyridine scaffold, as a novel and effective ZBG for HDAC inhibition. cmjpublishers.com This suggests that the hydroxypyridine moiety, particularly when modified, can serve as an efficient zinc chelator within the HDAC active site.
The inhibition of HDACs by these compounds can lead to the hyperacetylation of histones, which alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, certain 3HPT-based inhibitors have shown selective inhibitory activity against HDAC6. cmjpublishers.com The mechanism of action for these inhibitors was confirmed by observing an increase in the acetylation of tubulin, a known substrate of HDAC6. cmjpublishers.com
Tyrosine Hydroxylase Inhibition Pathways
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine. The inhibition of this enzyme can have significant implications in neurological pathways. Studies on 3-hydroxypyridin-4-ones have shed light on their potential to inhibit mammalian tyrosine hydroxylase. nih.gov
The primary factor influencing the inhibitory activity of these compounds against tyrosine hydroxylase appears to be their lipophilicity. nih.gov A strong correlation has been observed between the LogP values of the entire molecule and its R2 substituent with the inhibitory activity. nih.gov In contrast, factors such as the iron-binding affinity and the length of the R2 chain did not show a significant correlation with the enzyme's inhibition. nih.gov This indicates that the ability of the molecule to partition into lipid environments, likely to access the enzyme's active site, is a key determinant of its inhibitory potency. Ligands with more hydrophilic substituents at the R2 position tend to be weaker inhibitors. nih.gov
Other Enzyme System Interactions (e.g., Glycosidases, Hexokinase)
Beyond the well-studied interactions with tyrosinase and HDACs, derivatives of this compound have been found to interact with other enzyme systems.
Glycosidases: Certain derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. For example, some 4-Hydroxy-Pd-C-III derivatives have demonstrated the ability to inhibit α-glucosidase, with some exhibiting mixed-type inhibition. nih.gov Spectroscopic studies have shown that these inhibitors can quench the intrinsic fluorescence of the enzyme, suggesting a direct binding interaction that alters the enzyme's conformation and secondary structure. nih.gov
Hexokinase: Hexokinase is a key enzyme in glucose metabolism, catalyzing the first step of glycolysis. While direct studies on the inhibition of hexokinase by this compound are limited, the general mechanisms of hexokinase inhibition are well-understood. Hexokinase undergoes a significant conformational change upon binding to glucose, which is essential for its catalytic activity. proteopedia.orgproteopedia.org Inhibitors can act by competing with ATP or glucose, or by allosterically preventing the conformational change. proteopedia.orgproteopedia.org For instance, 3-bromopyruvate (B3434600) is a known hexokinase inhibitor that has been shown to sensitize cancer cells to other drugs. nih.gov Given the structural diversity of hexokinase inhibitors, it is plausible that appropriately functionalized 3-hydroxypyridine derivatives could be designed to target this enzyme.
Nucleic Acid Interaction Mechanisms
The ability of small molecules to bind to DNA is a cornerstone of many therapeutic strategies, particularly in the development of anticancer agents.
DNA Binding Modes and Specificity
Derivatives of pyridine-4-carbohydrazide have been shown to interact with DNA, suggesting a potential mechanism for their biological activity. cmjpublishers.com The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. mdpi.com
Studies on pyridine-4-carbohydrazide Schiff base derivatives have indicated a preference for minor groove binding . cmjpublishers.com This mode of interaction is often favored by molecules with a crescent shape that can fit snugly into the narrower groove of the DNA double helix. The binding of these derivatives to the minor groove is a spontaneous process, as indicated by negative Gibbs free energy values. cmjpublishers.com
In contrast, other studies on hydrazide and semicarbazide (B1199961) derivatives have suggested an intercalative mode of binding . nih.govresearchgate.net Intercalation involves the insertion of a planar aromatic moiety between the base pairs of the DNA, leading to a distortion of the double helix. The planar nature of the pyridine ring in this compound could potentially facilitate such an interaction.
The specific mode of binding is likely influenced by the nature and position of substituents on the parent molecule. The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb), with values in the range of 10⁴ to 10⁶ M⁻¹ being reported for various derivatives. cmjpublishers.commdpi.com
Table 2: DNA Binding Properties of Pyridine-4-carbohydrazide Derivatives
| Derivative Class | Proposed Binding Mode | Binding Constant (Kb) M⁻¹ |
|---|---|---|
| Pyridine-4-carbohydrazide Schiff bases | Minor Groove Binding | 6.3 x 10⁴ - 7.4 x 10⁴ |
| Hydrazide/Semicarbazide derivatives | Intercalation | Not specified |
| Hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives | Intercalation | 4.44 x 10⁶ - 4.59 x 10⁶ |
Antioxidant Activity Mechanisms
The antioxidant potential of 3-hydroxypyridine-4-one derivatives, structurally related to this compound, has been the subject of detailed computational and experimental studies. Density functional theory (DFT) calculations have been employed to investigate the antioxidant activity of these compounds. nih.govresearchgate.net These studies analyze various electronic and energetic descriptors, including HOMO and LUMO energy gaps, the bond dissociation enthalpy of the hydroxyl group, ionization potential, and electron affinity, to elucidate their antioxidant properties. nih.govresearchgate.net
Research indicates that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is the preferred pathway for the antioxidant action of certain 3-hydroxypyridin-4-one derivatives. nih.govresearchgate.net This mechanism involves the deprotonation of the antioxidant followed by electron transfer to the radical species. The computational results have shown good correlation with experimental data, such as DPPH radical scavenging assays. nih.govresearchgate.net For instance, specific derivatives have been identified as having significant antioxidant activity, with their efficacy linked to the ease with which their hydroxy group can be dissociated. researchgate.net
Table 1: Antioxidant Activity Data for select 3-Hydroxypyridine-4-one Derivatives
| Compound | IC50 (mM) for DPPH Scavenging |
|---|---|
| HP3 | Data not available |
| HP4 | Data not available |
Antimicrobial Mechanisms of Action (Antibacterial and Antifungal)
Derivatives of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one have demonstrated notable in vitro antibacterial and antifungal activities. mdpi.com Their mechanism is often attributed to their metal-chelating ability, which can disrupt essential metallic cofactors in microbial enzymes. mdpi.com These compounds have shown inhibitory effects against a range of pathogens, including Escherichia coli, Listeria innocua, and Staphylococcus aureus. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features that govern the antimicrobial potency of these derivatives. mdpi.comnih.gov These analyses have revealed that topological parameters play a significant role in their activity against S. aureus and Candida albicans. mdpi.comnih.gov For example, a QSAR model developed using the genetic algorithm-partial least squares (GA-PLS) method successfully explained and predicted a high percentage of the variance in the minimum inhibitory concentration (pMIC) data. mdpi.com
Recent research has also focused on synthesizing novel derivatives, such as those of 3-((4-hydroxyphenyl)amino)propanoic acid, which have shown structure-dependent activity against multidrug-resistant ESKAPE bacteria and drug-resistant Candida species. nih.gov These findings suggest that these compounds may target multiple critical pathways in microbial cells, offering a potential strategy to overcome existing drug resistance. nih.gov
Table 2: Antimicrobial Activity of a 3-((4-hydroxyphenyl)amino)-N'-(2-oxoindolin-3-ylidene)propanehydrazide Derivative
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus | 39 |
| E. coli | 39 |
| P. aeruginosa | 39 |
Note: This data is for a specific derivative, Compound 12b, from a study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov
Antiviral Activity Modalities (e.g., HIV-1 Integrase Inhibition)
The 3-hydroxypyridine core is a key pharmacophore in the design of inhibitors for metalloenzymes, including HIV-1 integrase (IN). researchgate.net HIV-1 IN is a crucial enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome through two main steps: 3'-processing and strand transfer. nih.gov Inhibitors targeting this enzyme are attractive due to the lack of a host cellular counterpart. nih.gov
Derivatives of 3-hydroxy-pyran-4-one (HP) and 3-hydroxy-pyridine-4-one (HPO) have been rationally designed and synthesized as HIV-1 IN inhibitors. researchgate.net These compounds feature a chelating triad (B1167595) motif that effectively coordinates the two metal ions in the active site of the integrase enzyme. researchgate.net In vitro assays have confirmed that several of these analogues exhibit favorable inhibitory activities against HIV-1 IN in the low micromolar range. researchgate.net For instance, halogenated derivatives have shown promising anti-HIV profiles with reduced toxicity. researchgate.net
Furthermore, 3-hydroxypyrimidine-2,4-diones have been identified as a scaffold for dual inhibitors of HIV reverse transcriptase (RT) and integrase, further validating this class of compounds as a promising basis for developing new antiviral agents. nih.govscilit.com Computational studies, including molecular docking and dynamics, have been used to understand the structure-activity relationships and binding modes of these inhibitors within the integrase active site. rsc.org
Anticancer Mechanisms and Cellular Target Interactions
The anticancer potential of compounds containing the carbohydrazide (B1668358) moiety is an active area of research. For instance, novel 5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated for their anticancer activity. nih.gov These compounds have demonstrated cytotoxicity against various human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma. nih.gov
Molecular docking studies suggest that these compounds may act as protein kinase inhibitors. nih.gov Specific derivatives have shown high cytotoxicity in both 2D and 3D cell culture models and have been effective at inhibiting cell migration. nih.gov The introduction of certain substituents, such as hydroxyl and/or alkoxyl groups, has been shown to increase the anticancer activity of these molecules. nih.gov
Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from carbohydrazide precursors, have also emerged as promising anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways like MAPK and PI3K, and the induction of cell cycle arrest and apoptosis. nih.gov For example, certain derivatives have shown potent activity against prostate and lung cancer cell lines. nih.gov
Iron Chelating Mechanisms in Biological Systems
The 3-hydroxypyridin-4-one (3,4-HP) moiety is a well-established and highly effective bidentate chelator for iron(III). mdpi.comkcl.ac.uk This chelating ability is central to its biological applications, particularly in the treatment of iron overload conditions. mdpi.com The structure contains a ketone and a hydroxyl group in an ortho position on an aromatic N-heterocyclic ring, which confers a high and selective affinity for trivalent metal cations like Fe³⁺. mdpi.com
The mechanism of in vivo iron chelation involves the mobilization of iron from storage pools in hepatocytes and the reticuloendothelial system. nih.gov Studies have shown that these chelators can increase the excretion of iron through both fecal and urinary pathways. nih.gov The lipid solubility of the specific derivative has been found to be a crucial determinant of its in vivo chelating efficiency. nih.gov
The introduction of a 1'-hydroxyalkyl group at the 2-position of the 3-hydroxypyridin-4-one ring has been shown to significantly enhance the pFe³⁺ value, which is a measure of the chelator's affinity for iron at physiological pH. nih.gov This modification leads to a more effective removal of iron under in vivo conditions. nih.gov Thermodynamic studies have confirmed the high selectivity of 3-hydroxypyridin-4-ones for Fe³⁺ over other biologically relevant metal ions such as Cu²⁺ and Zn²⁺, minimizing the risk of depleting these essential metals. mdpi.com
Table 3: Iron Affinity of select 3-Hydroxypyridin-4-one Derivatives
| Compound | pFe³⁺ |
|---|---|
| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 |
| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 |
Note: The pFe³⁺ value represents the negative logarithm of the free iron concentration at a total ligand concentration of 10⁻⁵ M and a total iron concentration of 10⁻⁶ M at pH 7.4. A higher value indicates greater iron chelation efficiency. nih.gov
Structure Activity Relationship Sar Investigations
Influence of Substituent Effects on Biological Response
The introduction of different substituents to the core structure of 3-hydroxypyridine (B118123) derivatives can significantly alter their biological activity. Studies on related compounds have demonstrated that even minor changes can lead to substantial differences in potency and selectivity.
For instance, in the investigation of 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors, extending the SAR studies to include the linker region and the surface recognition group was crucial for optimizing HDAC inhibition. nih.gov This led to the identification of lead compounds with potent and selective activity against certain HDAC isoforms. nih.gov Similarly, research on riminophenazines, which, like 3-hydroxypyridine-4-carbohydrazide, feature aromatic rings, showed that replacing phenyl groups with pyridyl groups altered the anti-tuberculosis activity. mdpi.com Specifically, a C2 pyridylamino analogue demonstrated improved potency against M. tuberculosis H37Rv compared to the parent compound, clofazimine (B1669197). mdpi.com
The effects of substituents have also been observed in studies of 3-hydroxypyridine derivatives on monoamine oxidase (MAO) activity. The isolated 3-hydroxypyridine derivative, emoxypine, was found to decrease the activity of both MAO-A and MAO-B. researchgate.net However, when combined with succinic acid in the compound Mexidol, the MAO-inhibiting action of the 3-hydroxypyridine component was significantly reduced, indicating a complex interplay between different parts of the molecule. researchgate.net
In the context of carbonic anhydrase inhibitors, the nature of the substituent on hydrazide-based derivatives plays a critical role. Derivatives bearing a ureido-linker showed the highest inhibitory potency, with some exhibiting low-micromolar inhibition constants. nih.gov The position of the substituent also matters; a meta-substituted analog was found to be 14-fold more potent than its para-substituted counterpart. nih.gov
Table 1: Effect of Substituents on Biological Activity of Related Pyridine (B92270) and Hydrazide Derivatives
| Compound Class | Substituent Modification | Observed Effect | Source |
|---|---|---|---|
| Riminophenazines | Replacement of a phenyl group with a pyridyl group at the C2 position | Improved potency against M.tuberculosis | mdpi.com |
| 3-Hydroxypyridine Derivatives | Combination with succinic acid (Mexidol) | Significant reduction in MAO-inhibiting action | researchgate.net |
| Hydrazide-based Carbonic Anhydrase Inhibitors | Inclusion of a ureido-linker | Highest inhibitory potency | nih.gov |
Impact of Lipophilicity on Enzyme Inhibition
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences a drug's ability to cross biological membranes and interact with its target enzyme.
Studies on 3-hydroxypyridin-4-one derivatives have shown a direct correlation between lipophilicity and cytotoxic activity. nih.gov Compounds with higher partition coefficients (Kpart), a measure of lipophilicity, were found to be more hydrophobic, allowing them to enter cells more easily and exhibit greater cytotoxic effects. nih.gov For example, a derivative with a butyl group on the nitrogen of the pyridinone ring (Kpart=5.02) had a significantly lower IC50 value (30 μM), indicating higher cytotoxicity, compared to a less lipophilic analog (Kpart=0.1) with an IC50 of 700 μM. nih.gov
This principle is not unique to pyridinones. Research on stilbenes, a class of polyphenols, as inhibitors of cytochrome P450 3A4 (CYP3A4) also supports the importance of lipophilicity. nih.gov Methoxy-stilbenes, which are more lipophilic, were found to be more potent inhibitors of CYP3A4 than their less lipophilic hydroxylated and glucosylated counterparts. nih.gov This suggests that lipophilicity, rather than just the number or position of hydroxyl groups, is a key determinant of the inhibitory capacity for this enzyme. nih.gov The use of clofazimine in tuberculosis treatment is also hampered by its high lipophilicity, which contributes to side effects like skin pigmentation, prompting research into less lipophilic analogs. mdpi.com
Correlation of Topological and Electronic Descriptors with Activity
Quantitative Structure-Activity Relationship (QSAR) studies utilize statistical methods to correlate the biological activity of compounds with their physicochemical properties, described by molecular descriptors. These descriptors can be topological (describing the connectivity of atoms), electronic (describing the distribution of electrons), or geometric.
For the correlation of biological activity, combinations of topological indices with geometrical descriptors have been shown to produce high-quality regression models. nih.gov In the case of tripeptide inhibitors of dipeptidyl peptidase IV (DPP IV), a QSAR analysis revealed that a molecular weight of up to 500 Da is suitable for inhibitory activity. mdpi.com Furthermore, the presence of hydrophobic residues was found to enhance the interaction between the peptide and the enzyme. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the spatial requirements for ligand binding. frontiersin.org In a study on a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, a CoMFA model was established with a high cross-validated correlation coefficient (Q² = 0.872), indicating its predictive power. frontiersin.org The model showed that both steric and electrostatic fields contributed significantly to the inhibitory activity. frontiersin.org Such models are invaluable for designing new inhibitors with improved potency.
Role of Chelation in Modulating Biological Activity
The ability to chelate metal ions is a key feature of this compound and its analogs, contributing significantly to their biological activity. The 3-hydroxy-4-keto moiety in the closely related 3-hydroxypyridin-4-ones, for example, allows for the formation of stable complexes with metal ions like iron. nih.gov This iron-chelating ability is directly linked to their cytotoxic effects against cancer cells, as iron is essential for cell proliferation. nih.gov
The chelation is not limited to iron. The hydrazide group in various compounds has been shown to act as a bidentate ligand, binding to the zinc ion in the active site of enzymes like carbonic anhydrase. nih.gov Molecular modeling has confirmed this binding mode, providing a structural basis for the observed inhibitory activity. nih.gov Similarly, 3-hydroxypyridine-2-thione has been identified as a novel zinc-binding group for the inhibition of histone deacetylases, another class of zinc-containing enzymes. nih.gov This highlights the versatility of the hydroxypyridine scaffold in coordinating with different metal ions to modulate the activity of various metalloenzymes.
Positional Isomerism and its Effect on Pharmacological Profiles
Positional isomerism, where functional groups are located at different positions on a core scaffold, can have a profound impact on the pharmacological profile of a molecule. Even subtle changes in the spatial arrangement of atoms can alter the way a compound interacts with its biological target.
Advanced Analytical Method Development for 3 Hydroxypyridine 4 Carbohydrazide
Chromatographic Methods
Chromatographic techniques are paramount for the separation and quantification of 3-Hydroxypyridine-4-carbohydrazide from complex mixtures. The development of reliable methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), has been a key area of research.
High-Performance Liquid Chromatography (HPLC) with Precolumn Derivatization
Due to the structural characteristics of this compound, direct analysis by HPLC with certain detectors can be challenging. To enhance detection sensitivity and selectivity, precolumn derivatization is a valuable strategy. This involves reacting the analyte with a labeling agent to form a derivative with improved chromatographic and detection properties. For compounds containing hydroxyl and hydrazide functional groups, various derivatization reagents can be employed to improve UV absorbance or introduce a fluorescent tag, significantly lowering the limits of detection.
While specific derivatization agents for this compound are not extensively documented in publicly available literature, the principles of derivatizing similar functional groups are well-established. For instance, reagents that target hydrazide groups can be utilized to yield highly responsive derivatives for UV or fluorescence detectors.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
For highly selective and sensitive trace analysis, the coupling of ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) stands out as a powerful technique. nih.gov This method combines the superior separation efficiency of UHPLC, which uses smaller particle-sized columns to achieve faster and more efficient separations, with the high selectivity and sensitivity of a mass spectrometer. nih.govnih.gov
The development of a UHPLC-MS/MS method for this compound would involve optimizing several parameters. This includes the selection of an appropriate column, mobile phase composition, and gradient elution program to achieve a sharp and symmetrical peak for the analyte. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte. This specificity minimizes interference from matrix components, making it ideal for complex biological samples. Although detailed parameters for this compound are not widely published, typical conditions for similar polar compounds are often established.
Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of a Pyridine (B92270) Derivative
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Optimization of Separation Conditions
Optimizing the separation conditions is a critical step in developing a robust HPLC or UHPLC method. Key factors that are systematically varied include the pH of the mobile phase, the concentration of any buffer used, and the ratio of the organic solvent to the aqueous phase. manchesterorganics.com For ionizable compounds like this compound, the mobile phase pH plays a crucial role in controlling the retention time and peak shape by altering the analyte's degree of ionization. manchesterorganics.com
The choice of the stationary phase (the column) is also fundamental. A reversed-phase C18 column is often a starting point for polar compounds. researchgate.net Further optimization may involve adjusting the column temperature to improve peak symmetry and separation efficiency. The goal is to achieve a complete separation of the analyte from any impurities or matrix components in a reasonable analysis time. manchesterorganics.com
Electrochemical Analytical Techniques
Electrochemical methods offer an alternative approach for the analysis of electroactive compounds, often providing high sensitivity and relatively low-cost instrumentation.
Differential Pulse Polarography for Trace Analysis
Differential pulse polarography is a highly sensitive electrochemical technique that can be used for the trace analysis of compounds that can be oxidized or reduced. Given the presence of the electroactive hydroxypyridine moiety, this compound is a candidate for this type of analysis. The technique involves applying a series of voltage pulses to a dropping mercury electrode and measuring the resulting current. The peak current is proportional to the concentration of the analyte. Method development would involve selecting an appropriate supporting electrolyte and optimizing parameters such as pulse amplitude and scan rate to maximize the signal-to-noise ratio.
Spectrophotometric Analytical Approaches
Spectrophotometry provides a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.
The 3-hydroxypyridine (B118123) ring system in the target compound is a chromophore, meaning it absorbs UV light. nih.gov A straightforward spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. researchgate.netnih.gov A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. This allows for the quantification of the compound in unknown samples, provided that no other components in the sample absorb at the same wavelength. The acidic and basic properties of the hydroxyl group on the pyridine ring can influence the UV spectrum, a factor that must be controlled by using buffered solutions. nih.gov
Development of Novel Derivatization Reagents
The primary approach involves the condensation reaction between the terminal amino group of the hydrazide and a carbonyl group of an aldehyde or ketone, forming a stable hydrazone derivative. This reaction is often catalyzed by acid and can be optimized for temperature and reaction time to ensure complete derivatization. The resulting hydrazone typically exhibits enhanced spectrophotometric or fluorometric properties compared to the parent compound, enabling more sensitive and selective quantification.
Recent research has explored a variety of novel reagents for the derivatization of hydrazide-containing compounds, which can be logically extended to the analysis of this compound. These developments are crucial for advancing the analytical capabilities for this class of compounds in various matrices.
Detailed Research Findings
Several studies have focused on the development of new spectrophotometric methods for the determination of isoniazid (B1672263), which, due to its structural similarity, provides a valuable model for this compound. These methods introduce novel reagents that lead to the formation of chromophores with strong absorbance in the visible region, thereby minimizing interference from endogenous substances.
One such study involved the use of salicylaldehyde (B1680747) as a derivatizing reagent. medipol.edu.tr The condensation of isoniazid with salicylaldehyde in an acidic medium results in the formation of a stable imine adduct, a hydrazone, which can be quantified spectrophotometrically at approximately 405 nm. medipol.edu.tr The reaction is typically carried out at a slightly elevated temperature (around 30 °C) for a short period (about 5 minutes) to achieve optimal derivatization. medipol.edu.tr
Another novel approach utilized cis-cinnamaldehyde as a derivatizing agent. asianpubs.org The reaction with isoniazid in a boric acid medium at a pH of 9.5 produces a yellow-colored Schiff's base derivative with a maximum absorbance at 364 nm. asianpubs.org This method is noteworthy for its high molar absorptivity and the fact that it does not require solvent extraction, simplifying the analytical procedure. asianpubs.org
Furthermore, 2-hydroxy-1,4-naphthoquinone (HNQ) has been employed as a derivatizing reagent for isoniazid. scispace.com The reaction, conducted at a pH of 3 and a temperature of 70°C for 15 minutes, yields a derivative with a maximum absorbance at 365 nm. scispace.com This method has demonstrated good precision and has been successfully applied to the analysis of pharmaceutical preparations. scispace.com
In a different approach, researchers have developed methods using epichlorohydrin (ECH) and 4-hydroxyphenylchloride (HPC) as novel reagents for the spectrophotometric determination of isoniazid. researchgate.net These reactions are based on nucleophilic substitution in a basic medium, resulting in the formation of yellow-colored chromogens with maximum absorbances at 405 nm and 402 nm for the INH-ECH and INH-HPC derivatives, respectively. researchgate.net
The development of fluorogenic labeling reagents represents another significant advancement. Although specific novel fluorogenic reagents for this compound are not extensively documented, the principles from related fields are applicable. For instance, novel fluorogenic labels for carboxylic acids, which could be adapted for the analysis of the hydrazide group after appropriate chemical modification, have been developed. These reagents enhance detection limits significantly, often to the femtomole level, when coupled with High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
The table below summarizes the key findings from the development of novel derivatization reagents for the analysis of isoniazid, which can be considered a proxy for this compound.
Interactive Data Table: Novel Derivatization Reagents for Hydrazide Analysis
| Derivatization Reagent | Analyte (Proxy) | Analytical Method | Key Findings | Wavelength (λmax) | Limit of Detection (LOD) |
| Salicylaldehyde | Isoniazid | Spectrophotometry | Forms a stable imine adduct (hydrazone) in acidic medium. medipol.edu.tr | 405 nm medipol.edu.tr | Not Specified |
| cis-Cinnamaldehyde | Isoniazid | Spectrophotometry | Forms a yellow Schiff's base in a boric acid medium (pH 9.5). asianpubs.org | 364 nm asianpubs.org | Not Specified |
| 2-Hydroxy-1,4-naphthoquinone (HNQ) | Isoniazid | Spectrophotometry | Reaction at pH 3 and 70°C for 15 minutes. scispace.com | 365 nm scispace.com | Not Specified |
| Epichlorohydrin (ECH) | Isoniazid | Spectrophotometry | Nucleophilic substitution in basic medium to form a yellow chromogen. researchgate.net | 405 nm researchgate.net | Not Specified |
| 4-Hydroxyphenylchloride (HPC) | Isoniazid | Spectrophotometry | Nucleophilic substitution in basic medium to form a yellow chromogen. researchgate.net | 402 nm researchgate.net | Not Specified |
These examples of novel derivatization reagent development highlight the ongoing efforts to improve the analytical determination of hydrazide-containing compounds. The successful application of these reagents to isoniazid strongly suggests their potential utility for the sensitive and selective analysis of this compound, paving the way for more advanced analytical method development for this compound.
Future Research Trajectories and Interdisciplinary Opportunities
Innovation in Synthetic Methodologies for Diversification
The diversification of the pyridine-carbohydrazide core is essential for exploring a wider chemical space and uncovering new biological activities. ajgreenchem.com Modern synthetic strategies are moving beyond simple modifications to create more complex and targeted derivatives.
A key innovative approach involves the synthesis of "mutual" bioactive amides. This strategy links pyridine-4-carbohydrazide with other established antimicrobial agents, such as sulphonamides or 4-aminosalicylic acid, using oxocarboxylic acids as linkers. rsc.org The resulting hybrid molecules are designed to have a dual-action mechanism, which can enhance potency and potentially overcome drug resistance pathways. rsc.org
Another prevalent method for diversification is the formation of Schiff bases by condensing the carbohydrazide (B1668358) group with a wide array of substituted aldehydes. cmjpublishers.com This reaction is efficient and allows for the introduction of various R groups that can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric properties, thereby influencing its biological target interactions. cmjpublishers.com
Furthermore, multi-step synthetic protocols are being employed to build entirely new heterocyclic systems that incorporate the carbohydrazide moiety. For instance, synthetic routes starting from materials like maltol (B134687) can produce 3-hydroxypyridin-4-one derivatives bearing hydrazide groups. nih.gov Similarly, established procedures for building quinoline (B57606) and isoxazole (B147169) cores are being adapted to append a carbohydrazide functional group, leading to novel compound libraries with potential applications as anti-HIV or antiprotozoal agents. nih.govresearchgate.net These varied synthetic methodologies are crucial for generating diverse libraries of compounds for biological screening. ajgreenchem.com
Application of Advanced Computational Approaches for Rational Design
Advanced computational chemistry has become an indispensable tool in the rational design of novel 3-hydroxypyridine-4-carbohydrazide derivatives. These in silico methods allow researchers to predict the properties of virtual compounds before committing to time-consuming and expensive chemical synthesis. cmjpublishers.com This predictive power streamlines the drug discovery pipeline by prioritizing candidates with the highest likelihood of success. cmjpublishers.com
A suite of computational tools is regularly used to evaluate potential drug candidates. Platforms such as Molinspiration, way2drug, and pkCSM are employed to calculate key physicochemical properties and assess drug-likeness based on criteria like Lipinski's rule of five. cmjpublishers.com These tools can also predict bioactivity scores and preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, offering early insights into a molecule's potential behavior in a biological system. cmjpublishers.com
Molecular docking is a particularly powerful technique used to visualize and analyze how these designed compounds might interact with their biological targets. By simulating the binding of a ligand into the active site of a protein, researchers can understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. This approach has been successfully used to design novel inhibitors for a range of enzymes, including:
Xanthine (B1682287) Oxidase: Docking studies revealed a novel binding mode for hydrazide derivatives, distinct from known inhibitors. nih.gov
HIV-1 Integrase: Modeling showed how the hydroxyl and carboxylic groups of quinoline-carbohydrazide derivatives could chelate the essential Mg2+ ions in the enzyme's active site. nih.gov
Pyruvate Dehydrogenase Complex E1 (PDHc-E1): Docking studies, combined with site-directed mutagenesis, elucidated how a 1,3,4-oxadiazole (B1194373) moiety could enhance binding interactions within the active site. nih.gov
These computational insights provide a rational basis for designing next-generation molecules with improved potency and selectivity. nih.govnih.gov
Identification and Elucidation of Novel Biological Targets and Pathways
While the parent compound, isoniazid (B1672263) (pyridine-4-carbohydrazide), is famously known for inhibiting mycolic acid synthesis in Mycobacterium tuberculosis, research into its derivatives has uncovered a wide range of novel biological targets. cmjpublishers.com This expansion of therapeutic potential highlights the scaffold's versatility.
Systematic screening and rational design have led to the identification of derivatives active against a variety of enzymes and pathogens. These novel targets include:
Tyrosinase: Derivatives of 3-hydroxypyridin-4-one containing a hydrazide group have shown potent inhibitory effects against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov
Xanthine Oxidase: A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were successfully designed as inhibitors of xanthine oxidase, a key target in the treatment of gout. nih.gov
HIV-1 Integrase: By modifying the scaffold to a 4-hydroxyquinoline-3-carbohydrazide (B12215663) structure, researchers developed compounds with inhibitory activity against the HIV-1 virus, specifically targeting the integrase enzyme. nih.gov
Protozoal Targets: Isoxazole-based carbohydrazide derivatives have demonstrated potent antiprotozoal activity, showing effectiveness against Leishmania amazonensis. researchgate.net
Pyruvate Dehydrogenase Complex E1 (PDHc-E1): Novel pyrimidine (B1678525) derivatives incorporating a carbohydrazide-related moiety were identified as inhibitors of the bacterial enzyme PDHc-E1, a potential target for new antibacterial agents. nih.gov
The ability of this chemical scaffold to interact with such a diverse set of biological targets underscores its importance as a privileged structure in medicinal chemistry.
Design of Next-Generation Pyridine-Carbohydrazide Scaffolds for Enhanced Specificity
The future of drug design with this scaffold lies in creating next-generation molecules with enhanced specificity and efficacy. The pyridine (B92270) ring itself is a highly valued pharmacophore, present in approximately 18% of FDA-approved heterocyclic drugs, due to its ability to improve permeability, metabolic stability, and form crucial non-covalent interactions with protein targets. cmjpublishers.comrsc.org Leveraging this "privileged scaffold" is key to developing improved therapeutics. researchgate.net
One primary strategy for enhancing specificity is the creation of hybrid molecules that feature a dual-action mechanism. By linking the pyridine-carbohydrazide core to another pharmacologically active agent, the resulting compound can engage multiple targets or pathways simultaneously, which may lead to synergistic effects and a reduced likelihood of drug resistance. rsc.org
Another powerful approach is the use of rational design informed by the computational and biological studies discussed previously. By understanding the structure-activity relationship (SAR), medicinal chemists can make precise modifications to the scaffold. This includes altering the core heterocyclic system (e.g., to a dihydropyridazine (B8628806) or quinoline) or adding specific functional groups to optimize interactions with the intended biological target. nih.govnih.gov These targeted modifications aim to increase binding affinity and selectivity, thereby maximizing therapeutic effects while minimizing off-target activity. cmjpublishers.com
The ultimate goal is to evolve the simple pyridine-carbohydrazide framework into highly sophisticated and specific agents for a wide range of diseases, building upon decades of research into this versatile chemical structure. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxypyridine-4-carbohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of pyridine-4-carboxylic acid with hydrazine under alkaline conditions. Refluxing in ethanol or water at 80–100°C for 6–12 hours typically yields the hydrazide derivative. Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Yield optimization requires careful control of molar ratios (hydrazine excess) and pH (alkaline conditions prevent side reactions). Contaminants like unreacted starting materials can be minimized by iterative washing with non-polar solvents .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Confirms the presence of hydrazide (-NH-NH2) protons (δ 8.5–9.5 ppm) and hydroxyl (-OH) groups (δ 5.0–6.0 ppm). Pyridine ring protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95% via UV integration).
- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What are the standard solubility profiles of this compound in common solvents, and how does this impact experimental design?
- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous-alcoholic mixtures. For biological assays, prepare stock solutions in DMSO (≤5% v/v) to avoid cytotoxicity. Solubility can be enhanced via sonication or mild heating (40–50°C) .
Advanced Research Questions
Q. How can researchers mitigate challenges related to byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer : Byproducts often arise from incomplete hydrazide formation or oxidation. Strategies include:
- Catalytic Optimization : Use transition metals (e.g., Cu(I) or Pd) to accelerate hydrazine coupling and suppress side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity, minimizing undesired intermediates .
- Chromatographic Purification : Employ gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) to isolate pure derivatives .
Q. What strategies enhance the compound’s bioactivity in antimicrobial or coordination chemistry applications?
- Methodological Answer :
- Antimicrobial Studies : Derivatize the hydrazide moiety with heterocyclic groups (e.g., triazoles) to improve membrane permeability. Test against Gram-positive/negative bacteria using standardized MIC assays .
- Coordination Chemistry : The hydrazide group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
Q. How do contradictory data on the compound’s reactivity or bioactivity across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from variations in:
- Reaction Conditions : Ambient moisture or oxygen levels can alter hydrazide stability. Use inert atmospheres (N2/Ar) for sensitive reactions .
- Biological Assays : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration). Standardize protocols using CLSI guidelines for antimicrobial testing .
Q. What computational or experimental approaches are used to predict the compound’s tautomeric behavior or acid-base properties?
- Methodological Answer :
- DFT Calculations : Model tautomeric equilibria (e.g., keto-enol forms) using Gaussian or ORCA software. Compare computed NMR shifts with experimental data .
- Potentiometric Titration : Determine pKa values (hydroxyl and hydrazide protons) in aqueous buffers (pH 2–12). Use Henderson-Hasselbalch analysis to assess protonation states .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under acidic or basic conditions?
- Methodological Answer : Stability discrepancies may arise from:
- pH-Dependent Degradation : Hydrazides hydrolyze rapidly in strong acids (pH < 2) or bases (pH > 10). Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring to identify degradation products .
- Storage Conditions : Light or humidity exposure can degrade samples. Store under desiccation (silica gel) at -20°C for long-term stability .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and equipment (e.g., microwave power settings) to ensure reproducibility .
- Analytical Validation : Cross-validate purity data using orthogonal methods (e.g., NMR + LCMS) and report detection limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
